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molecular formula C11H19NO4 B131198 1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester CAS No. 133938-45-1

1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester

Cat. No. B131198
M. Wt: 229.27 g/mol
InChI Key: DIXXMLNOGLTXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05091567

Procedure details

To a mixture of 64.72 g (0.469 mole) potassium carbonate suspended in 469.5 mL dimethyl sulphoxide is measured in, during the course of 1 to 2 hours at 95° C., a solution of 158 g, (0.939 mole) ethyl cyclohexylideneacetate and 85.94 g (1.408 mole) nitromethane. After completion of the addition, stirring is continued at 95° C. for 2 to 3 hours. Subsequently, with ice-water cooling, the reaction solution is acidified with about 150 mL concentrated hydrochloric acid and diluted with 1.5 L of water. The resultant phases are separated and the aqueous phase is extracted several times with petroleum ether. The combined organic phases are washed neutral with water and dried over anhydrous sodium sulphate. The solvent is subsequently distilled off in a vacuum. 190.3 g Ethyl 1-nitromethyl-cyclohexaneacetate in the form of an oil are obtained; yield 88.4% of theory. Composition according to HPLC: 90% of the desired product of Step 2 and 6% ethyl cyclohexylideneacetate (Step 1).
Quantity
64.72 g
Type
reactant
Reaction Step One
Quantity
0.939 mol
Type
reactant
Reaction Step Two
Quantity
85.94 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five
Quantity
469.5 mL
Type
solvent
Reaction Step Six
Name
Quantity
1.5 L
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[C:7]1(=[CH:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.[N+:19]([CH3:22])([O-:21])=[O:20].Cl>CS(C)=O.O>[N+:19]([CH2:22][C:7]1([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1)([O-:21])=[O:20] |f:0.1.2|

Inputs

Step One
Name
Quantity
64.72 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0.939 mol
Type
reactant
Smiles
C1(CCCCC1)=CC(=O)OCC
Step Three
Name
Quantity
85.94 g
Type
reactant
Smiles
[N+](=O)([O-])C
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
469.5 mL
Type
solvent
Smiles
CS(=O)C
Step Seven
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
during the course of 1 to 2 hours
Duration
1.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
at 95° C.
ADDITION
Type
ADDITION
Details
After completion of the addition
CUSTOM
Type
CUSTOM
Details
The resultant phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted several times with petroleum ether
WASH
Type
WASH
Details
The combined organic phases are washed neutral with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
The solvent is subsequently distilled off in a vacuum

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) h
Name
Type
product
Smiles
[N+](=O)([O-])CC1(CCCCC1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 190.3 g
YIELD: PERCENTYIELD 88.4%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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